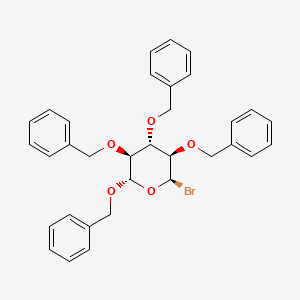
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
Vue d'ensemble
Description
The notation “(2S,3S,4S,5R,6R)” refers to the configuration of the chiral centers in the molecule . In this case, it means that the molecule has five chiral centers at the 2nd, 3rd, 4th, 5th, and 6th positions, and their configurations are S, S, S, R, and R, respectively . The “benzyloxy” groups are attached to these chiral centers. The “6-bromotetrahydro-2H-pyran” part of the name suggests that the molecule contains a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms), which is brominated at the 6th position and is in a tetrahydro (four hydrogen atoms added) form.
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of multiple chiral centers . The exact structure would depend on the spatial arrangement of the different groups around these chiral centers.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The synthesis of various tetrahydro-2H-pyran derivatives, which are structurally similar to the compound , has been a focus in research. For example, a one-pot formation involving triethylsilyl (TES) removal, alkene isomerization, intramolecular conjugate addition, and ketal formation was used in synthesizing a closely related compound (Bennett & Murphy, 2020).
Structural Exploration : Further structural exploration of similar tetrahydropyran derivatives has been conducted, focusing on understanding their chemical properties and potential applications. This involves examining various structural alterations and their impact on the compound's functionality (Santra et al., 2012).
Biocatalysis and Pharmaceutical Applications
Biocatalysis in Synthesis : Biocatalytic processes have been employed for synthesizing chiral intermediates of tetrahydro-2H-pyran derivatives. This approach is used in the chemical synthesis of pharmaceutical drug candidates, indicating potential pharmaceutical applications of these compounds (Patel, 2008).
Pharmaceutical Intermediates : The synthesis of specific tetrahydropyran derivatives is integral in creating intermediates for various pharmaceutical applications. These compounds can serve as critical components in the synthesis of drugs targeting cholesterol, cancer, and other diseases (Liu et al., 2008).
Chemical Education and Laboratory Research
Undergraduate Research Projects : In educational settings, derivatives of tetrahydropyran have been used in undergraduate organic laboratory projects. These projects involve the synthesis of tetrahydropyran derivatives, providing hands-on experience in organic synthesis and reinforcing concepts in chemical education (Dintzner et al., 2012).
Solubility Studies : Research has also been conducted on the solubility of tetrahydropyran derivatives in various solvents, which is crucial for understanding their physical properties and potential applications in different chemical contexts (Zhang et al., 2014).
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6S)-2-bromo-3,4,5,6-tetrakis(phenylmethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33BrO5/c34-32-30(36-22-26-15-7-2-8-16-26)29(35-21-25-13-5-1-6-14-25)31(37-23-27-17-9-3-10-18-27)33(39-32)38-24-28-19-11-4-12-20-28/h1-20,29-33H,21-24H2/t29-,30-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKLYOLUBMYRCT-ZPZOKNLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



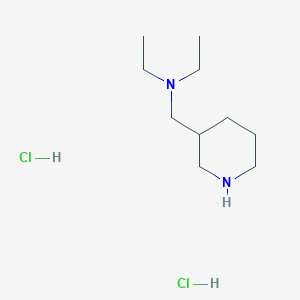
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
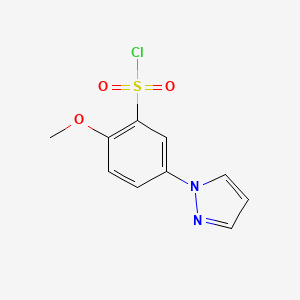
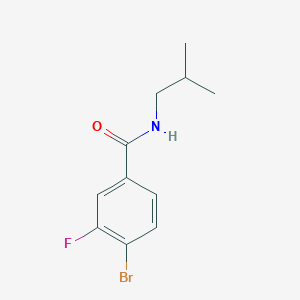
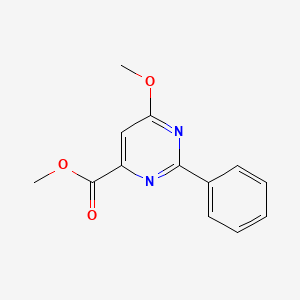
![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)
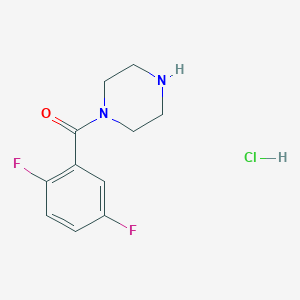
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)
